MK-3901
Description
MK-3901 (N-[1(R)-(5-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[5(S)-(2-pyridyl)-4,5-dihydroisoxazol-3-yl]benzamide) is a first-generation P2X3 receptor antagonist developed by Merck. It exhibits potent antagonistic activity against P2X3 receptors, with a Ca²⁺ mobilization FLIPR assay IC₅₀ of 21 nM . Preclinical studies demonstrated its efficacy in a rat inflammatory pain model, comparable to the nonsteroidal anti-inflammatory drug naproxen, and favorable bioavailability across species . This compound has been investigated for treating chronic inflammatory and pain-related conditions, including knee osteoarthritis (KOA), where P2X3 receptor activation contributes to pain and inflammation .
Properties
CAS No. |
1149750-69-5 |
|---|---|
Molecular Formula |
C28H24FN5O2 |
Molecular Weight |
481.53 |
IUPAC Name |
N-[1(R)-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[5(S)-(2-pyridyl)-4,5-dihydroisoxazol-3-yl]benzamide |
InChI |
InChI=1S/C28H24FN5O2/c1-17-6-8-24(31-15-17)19-11-20(26-14-27(36-34-26)25-5-3-4-10-30-25)13-21(12-19)28(35)33-18(2)23-9-7-22(29)16-32-23/h3-13,15-16,18,27H,14H2,1-2H3,(H,33,35)/t18-,27+/m1/s1 |
InChI Key |
SUXRXYKUAHNUAX-CLYVBNDRSA-N |
SMILES |
O=C(N[C@H](C)C1=CC=C(F)C=N1)C2=CC(C3=NO[C@H](C4=NC=CC=C4)C3)=CC(C5=NC=C(C)C=C5)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK3901; MK 3901; MK-3901 |
Origin of Product |
United States |
Comparison with Similar Compounds
MK-3901
- Structure : Features a benzamide core with multiple pyridine substituents and a dihydroisoxazole group, contributing to its high affinity for P2X3 receptors .
- Target Selectivity : Primarily inhibits P2X3 receptors but may also interact with P2X1 receptors, reducing subtype specificity .
- PK/PD : Despite good oral bioavailability, its structural complexity led to suboptimal adherence to Lipinski’s rules, increasing toxicity risks .
MK-2548
Gefapixant (AF-219)
AF-353
- Structure : A pyridoxine derivative with high P2X3 selectivity.
Comparative Data Table
Key Research Findings
Selectivity Challenges : this compound’s dual P2X1/P2X3 inhibition may contribute to off-target effects, whereas Gefapixant’s selectivity reduces adverse outcomes .
PK/PD Trade-offs : this compound’s bioavailability contrasts with AF-353’s poor absorption, underscoring the difficulty in balancing potency and drug-like properties .
Clinical Translation : Gefapixant’s success highlights the importance of optimizing selectivity and safety early in development—a lesson from this compound’s discontinuation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
